![molecular formula C15H15N3 B14897859 n-(2-(1h-Benzo[d]imidazol-1-yl)ethyl)aniline](/img/structure/B14897859.png)
n-(2-(1h-Benzo[d]imidazol-1-yl)ethyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(1H-Benzo[d]imidazol-1-yl)ethyl)aniline is a compound that features a benzimidazole ring fused with an aniline moiety. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound’s structure allows it to interact with various biological targets, making it a valuable molecule for scientific research and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-Benzo[d]imidazol-1-yl)ethyl)aniline typically involves the reaction of o-phenylenediamine with an appropriate aldehyde or ketone to form the benzimidazole ring. This is followed by the alkylation of the benzimidazole with an appropriate alkyl halide to introduce the ethyl group. Finally, the aniline moiety is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反応の分析
Types of Reactions
N-(2-(1H-Benzo[d]imidazol-1-yl)ethyl)aniline can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized to form N-oxides.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole ring can yield N-oxides, while reduction of a nitro group can yield an amine.
科学的研究の応用
N-(2-(1H-Benzo[d]imidazol-1-yl)ethyl)aniline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of N-(2-(1H-Benzo[d]imidazol-1-yl)ethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring can mimic the structure of natural substrates, allowing it to bind to active sites and inhibit enzyme activity. Additionally, the aniline moiety can interact with various receptors, modulating their activity and leading to therapeutic effects.
類似化合物との比較
Similar Compounds
2-Phenylbenzimidazole: Known for its antiviral and anticancer properties.
4-(1H-Benzo[d]imidazol-2-yl)aniline: Studied for its antimicrobial and anti-inflammatory activities.
N-(1H-Benzo[d]imidazol-2-yl)aniline: Investigated for its potential as an enzyme inhibitor.
Uniqueness
N-(2-(1H-Benzo[d]imidazol-1-yl)ethyl)aniline is unique due to its specific structure, which allows it to interact with a wide range of biological targets. Its combination of a benzimidazole ring and an aniline moiety provides a versatile scaffold for the development of new therapeutic agents and research tools.
特性
分子式 |
C15H15N3 |
|---|---|
分子量 |
237.30 g/mol |
IUPAC名 |
N-[2-(benzimidazol-1-yl)ethyl]aniline |
InChI |
InChI=1S/C15H15N3/c1-2-6-13(7-3-1)16-10-11-18-12-17-14-8-4-5-9-15(14)18/h1-9,12,16H,10-11H2 |
InChIキー |
CLHVTPNGJOJKMR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NCCN2C=NC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


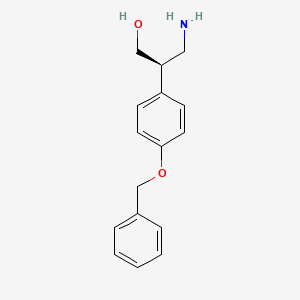

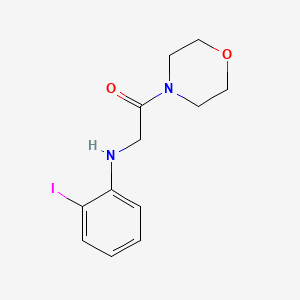
![7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B14897796.png)


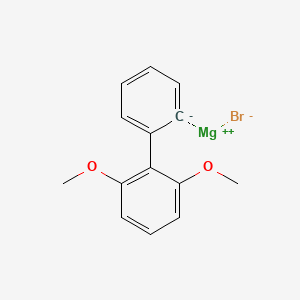
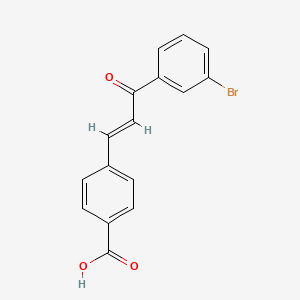

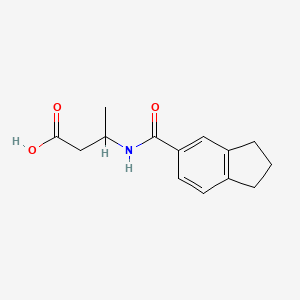

![N-[2-[2-[(E)-3-(2,3-dimethoxyphenyl)prop-2-enoyl]-4,5-dimethoxyphenyl]ethyl]acetamide](/img/structure/B14897855.png)


